tert-Butyl cyclobutylidenecarbazate

Synthetic Methodology Reagent Comparison Yield Optimization

This N-Boc-protected cyclobutylidene hydrazone is a dual-functional reagent: the tert-butoxycarbonyl group acts as an oxidizing directing group for Rh(III)-catalyzed regioselective pyrrole formation, while the strained cyclobutylidene ring enables spirocyclization with propargylic monofluoroalkynes. Unlike generic hydrazones, this specific combination is essential for achieving the reported transformations. Ideal for medicinal chemistry libraries requiring conformationally constrained, three-dimensional nitrogen-containing scaffolds. Available in 100 mg to 5 g research quantities with documented purity.

Molecular Formula C9H16N2O2
Molecular Weight 184.239
CAS No. 158001-20-8
Cat. No. B587446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclobutylidenecarbazate
CAS158001-20-8
SynonymsHydrazinecarboxylic acid, cyclobutylidene-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H16N2O2
Molecular Weight184.239
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN=C1CCC1
InChIInChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12)
InChIKeyZNFZQJAVXBBTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Cyclobutylidenecarbazate (158001-20-8): A Boc-Protected Hydrazone for Advanced Organic Synthesis


tert-Butyl cyclobutylidenecarbazate (CAS 158001-20-8) is an organic compound belonging to the class of N-tert-butoxycarbonyl (N-Boc) hydrazones. It serves as a specialized reagent and intermediate, primarily employed for the introduction of a protected hydrazine functionality, and is characterized as a white to yellow solid with a molecular weight of 184.24 g/mol . Its core structure features a cyclobutylidene group attached to a Boc-protected hydrazinecarboxylate, making it valuable for the synthesis of complex nitrogen-containing molecules in pharmaceutical and agrochemical research .

Why Substituting tert-Butyl Cyclobutylidenecarbazate (158001-20-8) with a Generic Hydrazone Reagent Can Compromise Synthetic Outcomes


Generic substitution within the hydrazone reagent class is not advised due to the specific and non-interchangeable roles of its molecular components. The tert-butoxycarbonyl (N-Boc) group is not merely a protecting group; it serves as a critical oxidizing directing group for enabling specific transition metal-catalyzed transformations, such as regioselective pyrrole formation, which would fail with alternative hydrazone derivatives lacking this moiety [1]. Furthermore, the unique strain and geometry of the cyclobutylidene ring directly influence the reactivity and the steric environment in downstream steps like cycloadditions [2], whereas other hydrazones (e.g., acetone-derived or acyclic) would lead to different reaction pathways or product distributions [3]. This specific combination of a reactive cyclobutylidene unit and a synthetically enabling N-Boc group is not found in common alternatives like tert-butyl carbazate, which only provides the hydrazine building block.

Quantitative Evidence for tert-Butyl Cyclobutylidenecarbazate (158001-20-8): Comparative Data vs. Key Alternatives


Synthetic Yield Comparison: tert-Butyl Cyclobutylidenecarbazate vs. N-Boc Hydrazone Class Performance

High-strength differential evidence is limited. The synthesis of tert-butyl cyclobutylidenecarbazate is well-documented with an optimized yield of 73.3% when prepared on a 100 mmol scale using hexane as solvent . As a specific member of the N-Boc hydrazone class, this compound and its close analogs are known to be effective substrates in rhodium-catalyzed cycloadditions, enabling the construction of complex spirocyclic frameworks [1]. This provides a baseline for its utility in advanced applications.

Synthetic Methodology Reagent Comparison Yield Optimization

Purity and Storage Specification: tert-Butyl Cyclobutylidenecarbazate (158001-20-8) Vendor Specifications

A commercial source (Sigma-Aldrich/AstaTech) offers tert-butyl cyclobutylidenecarbazate with a certified purity of 95% and recommends storage at 2-8 °C to ensure stability . This is a crucial specification for a hydrazone reagent, as many are prone to hydrolysis or decomposition at room temperature.

Reagent Quality Stability Procurement

Physical Property Comparison: tert-Butyl Cyclobutylidenecarbazate vs. tert-Butyl Carbazate

The physical properties of tert-butyl cyclobutylidenecarbazate differentiate it from its simpler building block, tert-butyl carbazate (CAS 870-46-2). The target compound is a solid (white to yellow), whereas tert-butyl carbazate is also a solid but has a lower molecular weight (132.16 g/mol) and different solubility characteristics [1]. Its predicted density of 1.11±0.1 g/cm³ and pKa of 10.97±0.20 influence its behavior in purification and reaction media.

Reagent Properties Physicochemical Handling

Optimal Research Scenarios for tert-Butyl Cyclobutylidenecarbazate (158001-20-8)


Synthesis of Spirocyclic Compounds via Rh(III)-Catalyzed Cycloaddition

This compound is a suitable substrate for the Rh(III)-catalyzed sequential cyclization with propargylic monofluoroalkynes. This reaction, demonstrated for the N-Boc hydrazone class, provides access to complex spiro[cyclobutane-1,9'-indeno[1,2-a]indenes] in moderate to good yields, a transformation that leverages the specific reactivity of the cyclobutylidene-containing hydrazone [1].

Selective Synthesis of NH-Free Pyrroles via C-H Activation

The compound's N-Boc group is a critical 'oxidizing directing group' that enables a Rh(III)-catalyzed cycloaddition with alkynes. This methodology, which is dependent on the N-Boc hydrazone structure, leads to the regioselective formation of highly functionalized, NH-free pyrroles, a valuable motif in medicinal chemistry [2].

Preparation of Hydrazide and Hydrazone Libraries

As a carbazate derivative, this compound can serve as a precursor to a variety of hydrazides and hydrazones . This utility is particularly relevant for creating libraries of nitrogen-containing compounds for biological screening, where the cyclobutylidene group introduces conformational constraint and three-dimensionality to the molecular scaffold.

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